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Executive Summary
Tinosporide and its congeners are clerodane-type diterpenoid furanolactones, primarily

isolated from plants of the Tinospora genus, most notably Tinospora cordifolia.[1] These

compounds form the chemical backbone of a plant used for centuries in traditional Ayurvedic

medicine to treat a wide array of ailments, including fever, diabetes, inflammation, and cancer.

[2][3][4] Modern pharmacological studies have begun to validate these traditional uses,

identifying specific molecular mechanisms and quantifiable biological activities. This guide

provides a consolidated technical overview of the chemistry, biological activities, mechanisms

of action, and relevant experimental methodologies for tinosporide and related compounds,

intended to serve as a resource for researchers in natural product chemistry, pharmacology,

and drug development.

Chemical Structure and Properties
Tinosporide is a complex diterpenoid characterized by a furanolactone ring system and a

clerodane skeleton.[1][5][6] This core structure is shared by several related compounds

isolated from Tinospora, including 8-hydroxytinosporide, columbin, and palmarin.[1][7] The

precise stereochemistry and functional group substitutions on this scaffold are critical for their

biological activity.
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IUPAC Name: (2S,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-

6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[8][9]naphtho[2,1-c]pyran-4,11-dione[1]

Chemical Formula: C₂₀H₂₂O₇[1][8]

Molar Mass: 374.389 g·mol⁻¹[1]

The presence of epoxide, lactone, and hydroxyl groups makes these molecules

stereochemically complex and provides multiple points for interaction with biological targets.

Key Biological Activities and Quantitative Data
Tinosporide and related compounds exhibit a range of pharmacological effects. While much

research has been conducted on crude extracts of Tinospora cordifolia, specific data on

isolated compounds is emerging. The following tables summarize key quantitative findings.

Table 1: Cholinesterase Inhibitory Activity
Tinosporide and its hydroxylated derivative have been evaluated for their potential in

managing neurodegenerative diseases like Alzheimer's by inhibiting key enzymes in

acetylcholine metabolism.[7]

Compound Target Enzyme
IC₅₀ (µg/mL ±
SEM)

IC₅₀ (µM) Standard

Tinosporide
Acetylcholinester

ase (AChE)

13.45 ± 0.144[7]

[10]
~35.9 Donepezil

8-

hydroxytinospori

de

Acetylcholinester

ase (AChE)

46.71 ± 0.511[7]

[10]
~120.0 Donepezil

Tinosporide
Butyrylcholineste

rase (BuChE)

408.50 ±

17.197[7][10]
~1091.1 Donepezil

8-

hydroxytinospori

de

Butyrylcholineste

rase (BuChE)

317.26 ±

6.918[7][10]
~813.5 Donepezil
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Table 2: Anti-inflammatory Activity of Tinospora
cordifolia Extracts
The anti-inflammatory properties of T. cordifolia are well-documented. The following data from

leaf extracts, rich in these diterpenoids, demonstrate the inhibition of key inflammatory

processes.

Assay Plant Extract IC₅₀ (µg/mL) Standard

Lipoxygenase (LOX)

Inhibition

Methanolic Leaf

Extract
389.3[11] Aspirin

Albumin Denaturation

Inhibition

Methanolic Leaf

Extract
237.6[11][12] Aspirin

Proteinase Inhibitory

Activity

Methanolic Leaf

Extract
352.1[11] Aspirin

HRBC Membrane

Stabilization

Methanolic Leaf

Extract
206.4[11][12] Aspirin

Table 3: Anticancer Activity of Tinospora cordifolia
Extracts & Related Compounds
Clerodane diterpenes are noted for their cytotoxic effects against various cancer cell lines.

While specific IC₅₀ values for tinosporide are not widely published, data from T. cordifolia

extracts and related compounds underscore this potential. According to the US National

Cancer Institute, an IC₅₀ value below 100 µg/mL for a plant extract is considered a promising

anticancer agent.[13]
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Cell Line(s) Compound/Extract IC₅₀ Key Finding

HeLa, Pa-1 Methanolic Extract < 100 µg/mL[13]

Considered an

effective anticancer

agent.[13]

Dalton's Lymphoma,

EAC, MCF-7
Methanolic Extract Not specified

Exhibited significant

cytotoxicity.[14]

Human Endometrial

Cancer (HEC-1-A)

Tanshinone I (Related

Diterpene)
20 µM[7]

Inhibited proliferation

through apoptosis.[7]

HeLa
Berberine (Alkaloid

from T. cordifolia)
48 µmol/L[3]

Induced G2/M cell

cycle arrest.[3]

Mechanisms of Action & Signaling Pathways
Research into the molecular mechanisms of tinosporide and related compounds has identified

key signaling pathways through which they exert their anti-inflammatory and anticancer effects.

Anti-inflammatory and Immunomodulatory Pathway
The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B

(NF-κB) signaling pathway.[15][16] NF-κB is a master regulator of the inflammatory response.

Under normal conditions, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.

Inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the degradation of IκB,

allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory

genes. Chloroform extracts of Tinospora cordifolia have been shown to retain NF-κB in the

cytoplasm, preventing this cascade.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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